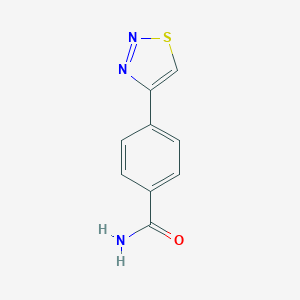

4-(1,2,3-Thiadiazol-4-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiadiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNUEROKSNSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372308 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-53-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Biological Evaluation of 4 1,2,3 Thiadiazol 4 Yl Benzamide and Analogs

Anticancer Research Applications

The versatility of the thiadiazole nucleus, a bioisostere of pyrimidine (B1678525) and oxadiazole, allows it to readily interact with biological targets, making it a privileged structure in medicinal chemistry. nih.govnih.gov Its derivatives have been extensively investigated for their therapeutic potential, with a significant focus on their application in anticancer research. nih.govrsc.org

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

A crucial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic effects against a panel of human cancer cell lines. Derivatives of 4-(1,2,3-thiadiazole-4-yl)benzamide have been subjected to extensive in vitro cytotoxicity screening, demonstrating a broad range of activities.

Notably, a series of N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives exhibited significant cytotoxicity against various cancer cell lines. ijcce.ac.ir All tested compounds in this series showed equal or greater cytotoxic activity than the standard chemotherapeutic drug doxorubicin (B1662922) against the PC3 prostate cancer cell line, with IC50 values ranging from 3 to 7 µM. ijcce.ac.ir Furthermore, chlorine-containing benzamide (B126) and benzothioamide derivatives from this series displayed potent activity against the SKNMC neuroblastoma cell line, with IC50 values between 14 and 36 µM, surpassing the efficacy of doxorubicin (IC50 = 40 µM). ijcce.ac.ir

In another study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Compound 3g , featuring a meta-methoxy substituent on the phenyl ring, emerged as a particularly potent agent against the MDA breast cancer cell line, with an IC50 value of 9 µM, which was more effective than the reference drug imatinib (B729) (IC50 = 20 µM). nih.gov

Furthermore, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives incorporating a 6,7-methoxyquinoline structure displayed excellent anti-proliferative capabilities against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). nih.gov These compounds showed a selective inhibitory effect on cancer cells with weaker effects on healthy breast (MCF-10A) and lung (Beas-2B) cells. nih.gov

The following table summarizes the in vitro cytotoxicity data for selected 4-(1,2,3-Thiadiazol-4-yl)benzamide analogs:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | PC3 (Prostate) | 3-7 | ijcce.ac.ir |

| Chlorine-containing benzamide and benzothioamide derivatives | SKNMC (Neuroblastoma) | 14-36 | ijcce.ac.ir |

| Compound 3g (m-OCH3 substituted) | MDA (Breast) | 9 | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)benzamide with 6,7-methoxyquinoline | SK-BR-3 (Breast) | Not specified | nih.gov |

| Compound 19 | MCF-7 (Breast) | < 10 | rsc.orgnih.gov |

| Compound 6b | MCF-7 (Breast) | < 10 | rsc.orgnih.gov |

Selective Cytotoxicity Assessment against Malignant vs. Non-Malignant Cells

The selective cytotoxicity of thiadiazole derivatives against cancer cells, while sparing non-malignant cells, is a critical area of investigation for developing safer chemotherapeutic agents.

Research has shown that certain 1,3,4-thiadiazole (B1197879) derivatives exhibit promising selective anticancer activity. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles combined with piperazine (B1678402) and benzylpiperidine moieties were cytotoxic against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.32 to 8.35 μM. nih.gov Notably, these compounds displayed no cytotoxic effects on the normal Vero cell line, with IC50 values between 84 and 154 μM, indicating a favorable selectivity profile. nih.gov

Similarly, a group of benzothiazoles bearing a 1,3,4-thiadiazole core demonstrated significant cytotoxicity against three cancer cell lines, with IC50 values from 3.58 to 15.36 μM. mdpi.com In contrast, their IC50 values against a normal cell line were substantially higher, ranging from 38.77 to 66.22 μM, suggesting a degree of selective toxicity towards cancerous cells. mdpi.com One of the most potent compounds from this series, designated as 4f, exhibited IC50 values of 5.05 μM against HepG-2 and 2.74 μM against MCF-7 cell lines. mdpi.com

Another study highlighted a 1,3,4-thiadiazole derivative, C1 (4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol), as having low toxicity to human cells while being active against fungal cells. nih.gov This compound showed low cytotoxicity towards normal human dermal fibroblasts (NHDF), which supports its potential for therapeutic applications. nih.gov

Table 1: Selective Cytotoxicity of Thiadiazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Non-Malignant Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 14a-c | MCF-7, HepG2 | 2.32 - 8.35 nih.gov | Vero | 84 - 154 nih.gov |

| 4a, 4f, 4l, 4r | HePG-2, HCT-116, MCF-7 | 3.58 - 15.36 mdpi.com | Normal Cell Line | 38.77 - 66.22 mdpi.com |

Antimicrobial Research Applications

Thiadiazole derivatives have been extensively studied for their broad-spectrum antimicrobial properties, demonstrating activity against various bacterial and fungal pathogens.

Antibacterial Spectrum Analysis

The antibacterial potential of thiadiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of newly synthesized 1,3,4-thiadiazole derivatives linked to a benzimidazole (B57391) ring showed perfect antibacterial activity. researchgate.net Specifically, compounds designated as 4a demonstrated very good activity against E. coli and good activity against S. aureus and B. subtilis. researchgate.net Compounds 4c and 4d also exhibited good activity against all four tested bacteria, which included E. coli, P. aeruginosa, S. aureus, and B. subtilis. researchgate.net

In another study, chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols displayed good antibacterial activity against S. aureus and E. coli with MIC values of 25 μg/mL. tandfonline.com Furthermore, some 1,3,4-thiadiazole derivatives have shown activity comparable to or even better than standard fluoroquinolones against certain Gram-positive bacteria. tandfonline.com For example, derivatives 58c and 58d were active against all tested Gram-positive bacteria with MIC values ranging from 1–5 μg/mL. tandfonline.com

Table 2: Antibacterial Activity of Thiadiazole Derivatives

| Compound/Analog | Bacterial Strain | Activity/MIC |

|---|---|---|

| 4a | E. coli | Very Good Activity researchgate.net |

| 4a | S. aureus, B. subtilis | Good Activity researchgate.net |

| 4c, 4d | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good Activity researchgate.net |

| 9d-f (chlorinated/fluorinated) | S. aureus, E. coli | MIC: 25 µg/mL tandfonline.com |

Antifungal Efficacy Studies

Thiadiazole derivatives have shown significant promise as antifungal agents. The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, referred to as C1, is a potent agent against various Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.govnih.gov Its mechanism of action involves the disruption of cell wall biogenesis. nih.govnih.gov

Other studies have also highlighted the antifungal potential of this class of compounds. For instance, chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols exhibited good antifungal activity against Aspergillus niger with a MIC value of 25 μg/mL. tandfonline.com Additionally, 2-[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptomethyl-5-alkyl/arylamino-1,3,4-thiadiazoles inhibited the growth of various fungal strains at concentrations between 4 and 8 μg/mL, with T. mentagrophytes being the most susceptible. tandfonline.com

Table 3: Antifungal Activity of Thiadiazole Derivatives

| Compound/Analog | Fungal Strain | Activity/MIC |

|---|---|---|

| C1 | Candida species, Molds | MIC100: 8-96 µg/mL nih.govnih.gov |

| 9d-f (chlorinated/fluorinated) | Aspergillus niger | MIC: 25 µg/mL tandfonline.com |

Antituberculosis Activity Evaluation

Derivatives of thiadiazole have emerged as a promising scaffold for the development of new antituberculosis agents. Research has identified several 2-amino-5-R-1,3,4-thiadiazole derivatives with notable activity against Mycobacterium tuberculosis. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the best inhibitory activity at 69%, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole exhibited 65% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. tandfonline.com

Another study focusing on hydrazide-hydrazone derivatives incorporating a 1,2,3-thiadiazole (B1210528) moiety reported excellent antimycobacterial activity. nih.gov The most active compounds in this series demonstrated MICs of 0.4412 μM and 0.3969 μM, which were more potent than the standard drug isoniazid. nih.gov These compounds also showed very low toxicity against a human embryonic kidney cell line, indicating a high selectivity index. nih.gov The 1,2,3-thiadiazole moiety was deemed important for their activity. nih.gov

Table 4: Antituberculosis Activity of Thiadiazole Derivatives

| Compound/Analog | Strain | Activity/MIC |

|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 µg/mL tandfonline.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL tandfonline.com |

| Hydrazide-hydrazone derivative 4 | M. tuberculosis H37Rv | MIC: 0.4412 µM nih.gov |

Neuropharmacological Research

The neuropharmacological potential of thiadiazole derivatives, particularly their anticonvulsant properties, has been a subject of significant investigation.

Anticonvulsant Activity and Receptor Interactions (e.g., GABA Receptors)

Several studies have explored the anticonvulsant effects of thiadiazole-based compounds. A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. One of the potent compounds, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, provided 100% protection in the MES test at a dose of 30 mg/kg with no neurotoxicity. frontiersin.org Another derivative, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, showed a maximum protection of 64.28% at 300 mg/kg in the MES model. frontiersin.org

The mechanism of action for some of these anticonvulsant compounds appears to involve the GABAergic system. For instance, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was designed, and the most promising compound, 4g, showed potent activity in both MES and scPTZ models. mdpi.com Further investigation revealed that compound 4g significantly increased the levels of γ-aminobutyric acid (GABA) in the mouse brain. mdpi.com Its anticonvulsant effect was diminished by pretreatment with a GABA synthesis inhibitor, suggesting that its mechanism is at least partly mediated by enhancing GABA levels. mdpi.com While some triazole derivatives are structurally similar to the anticonvulsant drug loreclezole, which interacts with the β2 subunit of the GABAA receptor, studies suggest that the anticonvulsant activity of some 1,2,4-triazole-3-thione derivatives is achieved through different molecular mechanisms. nih.gov

Table 5: Anticonvulsant Activity of Thiadiazole Analogs

| Compound/Analog | Test Model | Activity | Potential Mechanism |

|---|---|---|---|

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg frontiersin.org | Not specified |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg frontiersin.org | Not specified |

Anti-Alzheimer's Disease Potential (Acetylcholinesterase Inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder often characterized by a decline in acetylcholine (B1216132) levels. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation. Various derivatives of thiadiazole and benzamide have been synthesized and evaluated for their AChE inhibitory potential.

One study focused on a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives. These compounds were designed to mimic the structure of the known AChE inhibitor, Donepezil. nih.gov The evaluation, conducted using Ellman's spectrophotometric test, revealed that several of these synthetic hybrids displayed potent inhibitory activity. Notably, compound 7e , which features a fluorine atom at the meta position of the phenyl ring, emerged as the most active in its series, with an IC₅₀ value of 1.82 ± 0.6 nM. nih.gov This potency was significantly greater than that of the reference drug, Donepezil (IC₅₀ = 0.6 ± 0.05 µM). nih.gov Molecular docking studies suggested that the nitrogen atoms of the 1,3,4-thiadiazole ring in compound 7e form hydrogen bonds with the hydroxyl group of Tyr121 in the active site of the AChE enzyme. nih.gov

In a different study, 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and assessed for their anti-acetylcholinesterase activity. Compound 4g from this series demonstrated the highest inhibitory potency with an IC₅₀ of 1.1 ± 0.25 µM, compared to Donepezil's IC₅₀ of 0.41 ± 0.12 µM. mdpi.com Phthalimide-based compounds are recognized for their ability to bind effectively to the peripheral binding site (PAS) of acetylcholinesterase. mdpi.com

Another research effort explored benzothiazolone derivatives for their inhibitory action against cholinesterases. While most compounds showed higher activity against butyrylcholinesterase (BChE), compound M13 also exhibited effective AChE inhibitory activity with an IC₅₀ value of 5.03 µM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Thiadiazole and Benzamide Analogs

| Compound | Structure Description | AChE IC₅₀ Value | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Compound 7e | N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivative with meta-fluoro substitution | 1.82 ± 0.6 nM | Donepezil | 0.6 ± 0.05 µM |

| Compound 4g | 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivative | 1.1 ± 0.25 µM | Donepezil | 0.41 ± 0.12 µM |

| Compound M13 | Benzothiazolone derivative | 5.03 µM | Donepezil | Not specified in study |

Anti-inflammatory and Immunomodulatory Research

The thiadiazole nucleus is a component of various compounds investigated for anti-inflammatory properties. Research has shown that derivatives of 1,3,4-thiadiazole possess anti-inflammatory and analgesic activities. sciforum.net

In one study, a series of novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized. Compound 5 in this series (2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide) showed significant in vitro anti-inflammatory activity, with 72.5% inhibition compared to ibuprofen's 47.7%. sciforum.net Molecular modeling studies suggested that these compounds exert their effect through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. sciforum.net

Furthermore, N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been developed and evaluated. Molecular docking studies of these compounds against the intended protein target indicated a strong binding affinity, suggesting their potential as therapeutic candidates for treating inflammatory diseases. nih.gov

Enzyme Inhibition Studies beyond Cancer Targets

The structural motif of this compound is present in compounds that have been evaluated against a range of enzymes beyond traditional cancer targets.

Carbonic Anhydrase, Adenosine (B11128) Receptors, and Matrix Metalloproteinases

Research has explored the dual inhibition of matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs), both of which are implicated in tumor progression. A study on chiral N-(sulfonyl)phosphovaline derivatives revealed potent inhibition against cancer-associated CA isoforms IX and XII, with compound 15 showing excellent selectivity for CA IX. nih.gov These phosphonates are proposed as potential dual inhibitors of both MMPs and CAs. nih.gov

In another innovative approach, researchers identified the first multi-target compounds acting as both adenosine A₂A receptor (AR) antagonists and inhibitors of carbonic anhydrase IX and XII. nih.gov Starting with a potent adenosine hA₂A AR antagonist, modifications led to compounds with dual activity. Compound 14 , a 1,2,4-triazolo[4,3-a]pyrazin-3-one derivative, exhibited low nanomolar potency for both hA₂A AR (Kᵢ = 6.4 nM) and hCA XII (Kᵢ = 6.2 nM). nih.gov

Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleic acid precursors and a target for antimicrobial and anticancer therapies. mdpi.com Molecular docking studies on amidoalkyl derivatives of 1,3,4-thiadiazole have shown effective interaction with the active site of DHFR. sciforum.net Specifically, compounds like 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide were identified as promising hits, showing stronger binding to DHFR than reference compounds. sciforum.net The introduction of an NH group between the thiadiazole and aromatic rings was found to enhance this binding. sciforum.net

Aminopeptidase N

Aminopeptidase N (APN/CD13) is an enzyme that is overexpressed in tumor cells and plays a key role in angiogenesis. nih.gov Studies have reported the synthesis of 1,3,4-thiadiazole derivatives as potent APN inhibitors, with IC₅₀ values in the micromolar range. nih.govnih.gov These findings highlight the potential of the thiadiazole scaffold in developing new angiogenesis inhibitors. nih.gov

c-Src/Abl Tyrosine Kinase

The Abl and Src tyrosine kinases are crucial signaling proteins, and their inhibition is a key strategy in cancer therapy. A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent Abl tyrosine kinase inhibitors. nih.gov The most active compound, 6a , not only showed inhibitory activity against leukemia cells but also acted as a differentiating inducer in human promyelocytic leukemia cells (HL-60). nih.gov Other thiadiazole derivatives have been designed as dual inhibitors of both Src and Abl kinases, with their activity depending on the substitution pattern on the benzamide portion. ut.ac.ir

Agricultural Science Applications

Derivatives containing thiadiazole and benzamide moieties have shown significant promise in the agricultural sector as pesticides.

The development of novel insecticides is crucial for crop protection. Several studies have highlighted the insecticidal potential of thiadiazole derivatives. For instance, a series of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis. nih.gov Compounds 3, 7, 8, and 10 from this series showed the most potent toxic effects. nih.gov

In another study, new 1,3,4-(thiadiazine/thiadiazole)-benzenesulfonamide derivatives were evaluated as insect growth regulators (IGRs) against Spodoptera littoralis. Compound 7 was the most effective, with LC₅₀ values of 10.65 and 18.7 mg/L against the second and fourth instar larvae, respectively. nih.gov Similarly, compounds 3 and 5 from a related series also showed high insecticidal activity with LC₅₀ values of 6.42 and 6.90 mg/L, respectively. nih.gov

Novel meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group have also been synthesized and tested. Many of these compounds demonstrated significant insecticidal activity against lepidopteran pests like Plutella xylostella and the armyworm. researchgate.net

**Table 2: Insecticidal Activity of Thiadiazole Analogs against *Spodoptera littoralis***

| Compound Series | Most Active Compounds | Target Pest | Observed LC₅₀ Values |

|---|---|---|---|

| 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamides | Compound 7 | S. littoralis (2nd/4th instar) | 10.65 / 18.7 mg/L |

| 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamides | Compound 3 | S. littoralis | 6.42 mg/L |

| 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamides | Compound 5 | S. littoralis | 6.90 mg/L |

The 1,3,4-thiadiazole moiety is a component of several commercial pesticides, including the herbicide Tebuthiuron. arkat-usa.org The herbicidal mechanism of these derivatives often involves the inhibition of photosynthesis. This can occur through the prevention of starch accumulation in the bundle sheath, disruption of the ultrastructure of mesophyll chloroplasts, and inhibition of photosynthetic electron transport and photophosphorylation. arkat-usa.org

Plant viruses like the Tobacco Mosaic Virus (TMV) cause significant economic losses in agriculture. Thiadiazole derivatives have emerged as a promising class of plant antiviral agents. mdpi.comarkat-usa.org

A study on novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives demonstrated excellent protective activity against TMV in tobacco plants. nih.govmdpi.com Compound E2 from this series showed an EC₅₀ of 203.5 µg/mL, which was superior to the commercial agent Ningnanmycin (EC₅₀ = 261.4 µg/mL). nih.govmdpi.com Further investigation revealed that compound E2 could inhibit the spread of TMV within the host plant. nih.gov Its mechanism appears to involve inducing a defensive barrier in the leaves through the tight arrangement of mesophyll cells and stomatal closure. nih.gov Additionally, the compound increased the chlorophyll (B73375) content and net photosynthesis rate in infected leaves, helping the plant withstand the viral infection. nih.govmdpi.com

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophoric Features

The term "pharmacophore" refers to the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For thiadiazole-based compounds, the ring itself is a critical pharmacophoric element. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold, an isomer of the 1,2,3-thiadiazole (B1210528), is particularly noted for its role in forming hybrid molecules with diverse pharmacological effects. nih.gov

Key pharmacophoric features often include:

Hydrogen Bond Acceptors: The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with receptor sites.

Aromatic/Hydrophobic Regions: The benzamide (B126) and thiadiazole rings provide planar, aromatic surfaces that can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket.

Hydrogen Bond Donors: The amide (-CONH2) group on the benzamide portion provides a strong hydrogen bond donor and acceptor site, which is critical for anchoring the ligand to its target.

Structure-activity relationship studies on related heterocyclic compounds reveal that the thiadiazole ring is a privileged structure in drug discovery. nih.govorientjchem.org Its incorporation into molecules often leads to favorable interactions with a variety of enzymes and receptors. nih.gov

Impact of Substituent Electronic and Steric Properties

Modifications to the core structure of 4-(1,2,3-Thiadiazol-4-yl)benzamide through the addition of various substituents can dramatically alter its electronic and steric profile, thereby influencing its biological activity.

The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's potency and pharmacokinetic properties. Halogens can alter electron distribution, increase lipophilicity, and form specific halogen bonds with protein residues.

Studies on related thiadiazole derivatives have shown that halogen substitution can significantly enhance biological activity. For instance, research on a series of quinoline-thiadiazole hybrids revealed that derivatives substituted with 2-chlorophenyl, 3-chlorophenyl, and 4-chlorophenyl groups exhibited superior pharmacological profiles compared to the unsubstituted parent compound. orientjchem.org Specifically, the 2-chlorophenyl substitution was found to be particularly beneficial for antimicrobial activity. orientjchem.org This suggests that both the position and the nature of the halogen are critical determinants of potency.

| Compound Modification | Observation | Source |

| Halogen Substitution | Halogen-substituted thiadiazoles demonstrated improved antimicrobial inhibition. | orientjchem.org |

| 2-Chlorophenyl Substitution | Found to be particularly beneficial for enhancing antimicrobial activity in a series of related heterocyclic compounds. | orientjchem.org |

The methoxy (B1213986) (-OCH3) group is an electron-donating group that can significantly influence a molecule's interaction with its biological target through electronic and steric effects. In a series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, which are structurally related to the title compound, the presence of a methoxy group at the 4-position of the phenyl ring was found to be crucial for high binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov

The substitution led to a substantial increase in binding affinity. nih.gov Molecular modeling suggested that the oxygen atom of the methoxy group is positioned in close proximity (4.2 Å) to the hydroxyl group of a serine residue (S247) in the receptor's binding pocket, indicating a potentially favorable interaction. nih.gov Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-dimethoxyquinoline (B1600373) structure have been developed as potent dual inhibitors of EGFR and HER-2, highlighting the importance of methoxy groups in achieving high target affinity. nih.gov

| Compound | Target | Kᵢ (nM) | Observation | Source |

| N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Adenosine A₃ Receptor | 2.3 | Parent compound showing baseline affinity. | nih.gov |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide | Adenosine A₃ Receptor | 0.79 | Addition of a 4-methoxy group dramatically increased binding affinity. | nih.gov |

Positional isomerism, which involves changing the relative positions of substituents or the arrangement of atoms within a heterocyclic ring, can have a profound impact on biological activity. This principle was clearly demonstrated in a study of thiadiazole analogues as adenosine A3 receptor antagonists. nih.gov

A potent antagonist, N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, exhibited a very high affinity with a Kᵢ value of 0.79 nM. nih.gov However, its regioisomer, N-(2-(4-methoxyphenyl)- nih.govorientjchem.orgnih.govthiadiazol-5-yl)-acetamide, where the phenyl and acetamide (B32628) groups are swapped on a different thiadiazole scaffold, showed a dramatically decreased affinity, with a Kᵢ value of 4.7 µM (4700 nM). nih.gov This more than 5000-fold drop in affinity underscores the critical importance of the precise spatial arrangement of the pharmacophoric elements for effective receptor binding. nih.gov Such findings indicate that the specific orientation of the phenyl and amide moieties relative to the thiadiazole core is essential for optimal interaction with the target.

| Compound | Isomer Type | Target | Kᵢ Value | Source |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide | 1,2,4-Thiadiazole | Human Adenosine A₃ Receptor | 0.79 nM | nih.gov |

| N-(2-(4-methoxyphenyl)- nih.govorientjchem.orgnih.govthiadiazol-5-yl)-acetamide | 1,3,4-Thiadiazole (Regioisomer) | Human Adenosine A₃ Receptor | 4.7 µM | nih.gov |

Conformational Analysis and Bioactive Conformation

Conformational analysis aims to identify the low-energy, three-dimensional shape (conformation) of a molecule that is responsible for its biological activity—the "bioactive conformation." For thiadiazole derivatives, molecular modeling and receptor docking studies have been employed to understand the dramatic differences in binding affinities observed between isomers. nih.gov

These studies suggest that for a molecule to be active, it must adopt a specific conformation that allows its key pharmacophoric features to align perfectly with the complementary features of the receptor's binding site. For the highly potent adenosine A3 antagonist N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, docking experiments indicated that the methyl of the acetamide group orients toward the second extracellular loop (EL2) of the receptor, suggesting a hydrophobic interaction with an isoleucine residue (I253). nih.gov Furthermore, the terminal methyl group is near a serine residue (S170), implying that replacing the methyl with a hydrophilic group could further enhance binding affinity. nih.gov This detailed analysis of the bioactive conformation provides a rational basis for the design of new, even more potent, ligands.

Computational and Theoretical Chemistry of 4 1,2,3 Thiadiazol 4 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target.

Active Site Binding Mode Prediction

Molecular docking studies have been instrumental in predicting how thiadiazole derivatives, including those with a benzamide (B126) moiety, bind to the active sites of various protein targets. For instance, in the context of cancer therapy, derivatives have been docked into the ATP-binding pocket of kinases like VEGFR-2 and BRAF. Successful docking simulations reproduce known binding interactions, such as hydrogen bonds with catalytic residues and hydrophobic interactions within the binding pocket, which is critical for their inhibitory activity. mdpi.com The proper positioning within these active sites is a key determinant of the compound's efficacy. mdpi.com

Similarly, in the study of antimicrobial agents, the thiadiazole core of benzimidazole-thiadiazole derivatives has been shown to be responsible for the interaction with the heme group of the target enzyme, with hydrogen bonds forming between the benzimidazole (B57391) ring and residues like Met508. erciyes.edu.tr The orientation of the molecule, such as the planarity between the phenyl-benzimidazole group and the 1,3,4-thiadiazole (B1197879) ring, can also influence binding. nih.gov

The following table summarizes predicted binding interactions for related thiadiazole derivatives with various protein targets:

| Compound/Derivative Family | Protein Target | Key Interacting Residues | Type of Interaction |

| Benzothiazole-1,3,4-thiadiazole | VEGFR-2 | PHE583, CYS532, LYS483, PHE595, ASP594 | Hydrogen Bonding |

| Benzothiazole-1,3,4-thiadiazole | VEGFR-2 | VAL471, LEU514, ALA481, LEU505, THR529 | Hydrophobic |

| Benzothiazole-1,3,4-thiadiazole | BRAF | ASN580 | Hydrogen Bonding |

| Benzothiazole-1,3,4-thiadiazole | BRAF | CYS532, TRP531, PHE583, THR529, VAL471, ALA481, LEU514 | Hydrophobic |

| Benzimidazole-1,3,4-thiadiazole | Casein Kinase-2 (CK2) | LYS-68 | Hydrogen Bond, Ionic Bond |

| Benzimidazole-1,3,4-thiadiazole | Casein Kinase-2 (CK2) | SER-51 | Hydrogen Bond |

| Benzimidazole-thiadiazole | Candida CYP51 | Met508 | Hydrogen Bond |

Binding Affinity Estimation

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a stronger and more stable interaction.

In studies of potential anticancer agents, molecular docking has been used to estimate the binding affinities of thiadiazole derivatives. For example, a benzimidazole-1,3,4-thiadiazole derivative showed a strong interaction with CK2, with a binding energy of -8.61 kcal/mol. nih.gov Another study on 1,3,4-thiadiazole derivatives targeting ADP-sugar pyrophosphatase reported a docking score of -8.9 kcal/mol for the most promising compound. uowasit.edu.iqresearchgate.net

The binding affinity is influenced by the types and number of interactions. For instance, the presence of hydrogen bonds, ionic bonds, and hydrophobic interactions all contribute to a lower binding energy and, consequently, a higher binding affinity. nih.gov The substitution pattern on the benzamide or thiadiazole rings can also significantly impact binding affinity, with electron-withdrawing or lipophilic groups often enhancing it. nih.gov

Here is a table of estimated binding affinities for some thiadiazole derivatives:

| Derivative Class | Protein Target | Estimated Binding Affinity (kcal/mol) |

| Benzimidazole-1,3,4-thiadiazole | Casein Kinase-2 (CK2) | -8.61 |

| Benzimidazole-thiadiazole | Candida CYP51 | -10.928 |

| 1,3,4-Thiadiazole derivative | ADP-sugar pyrophosphatase | -8.9 |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex and observing the conformational changes that may occur upon binding.

MD simulations have been employed to test the stability of complexes formed between thiadiazole derivatives and their protein targets. For instance, 100-nanosecond MD simulations were performed on benzimidazole-thiadiazole derivatives with the Candida CYP51 enzyme to confirm the stability of the docked poses. erciyes.edu.tr Similarly, MD simulations of a benzimidazole-1,3,4-thiadiazole derivative with casein kinase-2 (CK2) were used to assess the stability and interactions within the active site over the simulation period. nih.gov

These simulations can reveal important information about the dynamics of the interaction, such as the stability of hydrogen bonds and the flexibility of different parts of the protein and the ligand. nih.gov For example, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with ERRα showed that the binding of the small molecules led to changes in the helix structures of the protein, which in turn affected the biological activity. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess the stability of the complex; a stable RMSD suggests that the complex has reached equilibrium. mdpi.com

In Silico Prediction of Pharmacological Characteristics and Drug-Likeness

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, as well as their "drug-likeness." These predictions help in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles.

For various thiadiazole derivatives, ADMET properties have been computationally evaluated. These studies often assess parameters such as lipophilicity (QPlogPo/w), aqueous solubility (QPlogS), intestinal permeability (QPP-Caco), and potential for cardiotoxicity (QPlogHERG). mdpi.com For example, an analysis of 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors showed that the compounds generally adhered to Jorgensen's Rule of Three and Veber's rule, indicating favorable pharmacokinetic profiles. mdpi.com

Drug-likeness is often assessed using rules like Lipinski's Rule of Five. nih.gov Studies on 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues and other thiadiazole derivatives have shown that these compounds often possess properties that suggest favorable pharmacokinetics for oral administration. nih.govnih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and other molecular properties of compounds. These calculations are used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of electron density.

DFT studies have been conducted on benzimidazole-thiadiazole derivatives to understand their electronic properties. nih.goverciyes.edu.tr The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher chemical reactivity. erciyes.edu.trnih.gov For example, in one study, the compound with the lowest HOMO-LUMO gap was found to be the most reactive. nih.gov

The dipole moment is another key property that can influence a molecule's interactions in a biological environment. A higher dipole moment may lead to stronger intermolecular interactions and better solubility in polar environments, potentially enhancing interactions with biological targets. nih.gov Mulliken population analysis, another quantum chemical method, can reveal how electron density is distributed across the molecule, which can be important for understanding its reactivity and interaction with other molecules. researchgate.net

Preclinical Development Strategies and Methodologies

In Vitro Assay Development and Optimization

The initial stages of assessing the anticancer potential of 4-(1,2,3-thiadiazol-4-yl)benzamide derivatives heavily rely on a variety of in vitro assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compounds on cancer cells.

Cell Viability Assays (e.g., MTT, CCK-8)

Cell viability assays are fundamental in determining the efficacy of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most commonly utilized methods in this context. creative-biogene.comuva.es Both are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. creative-biogene.comdojindo.com

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. creative-biogene.com The amount of formazan produced is directly proportional to the number of viable cells. creative-biogene.com

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a water-soluble orange formazan dye. obrnutafaza.hrabcam.com The amount of this dye is also directly proportional to the number of living cells. obrnutafaza.hr The CCK-8 assay is often favored for its higher sensitivity and simpler procedure compared to the MTT assay, as it does not require a solubilization step. creative-biogene.comuva.es

In studies involving derivatives of 1,3,4-thiadiazole (B1197879), a structurally related class of compounds, the MTT assay has been employed to evaluate their cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). ijcce.ac.ir Similarly, the CCK-8 assay has been used to assess the anti-proliferative capabilities of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives in breast and lung cancer cell lines. nih.gov

Enzyme Activity Assays

Enzyme activity assays are critical for understanding the mechanism of action of potential drug candidates. For thiadiazole derivatives, these assays often focus on kinases, which are key regulators of cellular processes frequently dysregulated in cancer. For instance, derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have been evaluated for their ability to inhibit EGFR and HER-2, two receptor tyrosine kinases implicated in the growth and progression of various cancers. nih.gov Other research has focused on the inhibition of α-glucosidase by 1,3,4-thiadiazole derivatives, although this is more relevant to diabetes research, it highlights the versatility of this chemical scaffold in enzyme inhibition. nih.gov

Cell Line Models and Culture Conditions

The selection of appropriate cell line models is crucial for preclinical cancer research. The choice of cell lines is typically based on the type of cancer being targeted. For instance, in the investigation of 1,3,4-thiadiazole derivatives, a diverse panel of human cancer cell lines has been utilized, including:

PC3: Prostate cancer ijcce.ac.ir

HT-29: Colon cancer ijcce.ac.ir

SKNMC: Neuroblastoma ijcce.ac.ir

MCF-7: Breast cancer (estrogen receptor-positive) nih.govnih.gov

HCT-116: Colon cancer mdpi.comnih.gov

A549: Lung cancer nih.govnih.gov

SKOV-3: Ovarian cancer nih.gov

H1975: Lung cancer (with EGFR mutation) nih.govnih.gov

These cell lines are cultured under standard laboratory conditions, typically in a humidified incubator at 37°C with 5% CO2, using appropriate growth media supplemented with fetal bovine serum and antibiotics.

Mechanistic Pathway Investigation Techniques

To elucidate how these compounds exert their anticancer effects, researchers employ various techniques to investigate the underlying molecular mechanisms.

Key techniques include:

Flow Cytometry for Apoptosis/Cell Cycle: Flow cytometry is a powerful tool for analyzing the cell cycle distribution and detecting apoptosis (programmed cell death). For example, derivatives of 1,3,4-thiadiazoles have been shown to induce cell cycle arrest at the G2/M or sub-G1 phase, which is indicative of apoptosis. nih.gov

Annexin V-PI Assay: This is a specific flow cytometry-based assay used to detect apoptosis. novusbio.com Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells. novusbio.com This assay allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. novusbio.com Studies on 1,3,4-thiadiazole derivatives have utilized this assay to confirm that the observed cell death is indeed due to apoptosis. nih.gov

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis. nih.gov This can be detected by techniques such as western blotting. Research on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives has shown that they can induce the release of cytochrome c in cancer cells. nih.gov

ROS Expression: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While essential for some cellular processes, excessive ROS can lead to oxidative stress and induce apoptosis. nih.gov The expression of ROS can be measured using fluorescent probes and flow cytometry. Studies have indicated that some thiadiazole derivatives can promote the expression of ROS in cancer cells, contributing to their anticancer activity. nih.gov

In Vivo Efficacy Studies

While in vitro studies provide valuable initial data, in vivo studies are essential to evaluate the efficacy and safety of a potential drug in a living organism. For thiadiazole-based compounds, in vivo studies have been conducted to assess their effects on the central nervous system. nih.gov In the context of oncology, a xenograft model using SK-BR-3 breast cancer cells has been employed to demonstrate that a derivative of N-(1,3,4-thiadiazol-2-yl)benzamide could effectively inhibit tumor growth and angiogenesis with minimal toxicity. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidationnih.govmdpi.commdpi.com

Spectroscopic methods are indispensable for mapping the molecular architecture of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)nih.govmdpi.com

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 4-(1,2,3-Thiadiazol-4-yl)benzamide , one would expect to observe distinct signals for the proton on the thiadiazole ring, the protons on the benzene (B151609) ring, and the protons of the amide group. The chemical shifts (δ) for the aromatic protons would typically appear in the downfield region (around 7-9 ppm) due to the deshielding effects of the aromatic systems. The single proton on the 1,2,3-thiadiazole (B1210528) ring is also expected in this region. The amide (-CONH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal. Key expected signals include the carbonyl carbon of the amide group (around 165-170 ppm) and the carbons of the thiadiazole and benzene rings (typically in the 110-160 ppm range). mdpi.com

To illustrate, the following table shows ¹H and ¹³C NMR data for a related benzo[1,2-d:4,5-d′]bis( sci-hub.sersc.orgijcce.ac.irthiadiazole) derivative, which showcases the typical chemical shift regions for such heterocyclic systems. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 9.45 (s, 1H) | Proton on the heterocyclic ring system |

| ¹³C | 152.9 | Carbon atom in the thiadiazole ring |

| ¹³C | 139.0 | Carbon atom in the fused benzene ring |

| ¹³C | 119.3 | Carbonyl or cyano group carbon |

Infrared (IR) Spectroscopynih.govmdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For This compound , the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amide and the aromatic rings.

Key expected vibrational frequencies include:

N-H stretching of the amide group, typically appearing as one or two sharp bands in the 3200-3400 cm⁻¹ region.

C=O stretching of the amide group (Amide I band), which is a strong, sharp absorption usually found between 1630 and 1690 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

C=C and C=N stretching within the aromatic and thiadiazole rings, appearing in the 1400-1600 cm⁻¹ region.

The table below presents typical IR absorption bands for functional groups found in the target molecule, with illustrative data from related compounds. nih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Illustrative Example Wavenumber (cm⁻¹) nih.gov |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3200 | - |

| Aromatic (C-H) | Stretching | 3100 - 3000 | - |

| Amide (C=O) | Stretching | 1690 - 1630 | - |

| Aromatic/Heteroaromatic (C=C, C=N) | Stretching | 1600 - 1400 | - |

| Cyano (C≡N) | Stretching | - | 2233 |

Mass Spectrometry (MS, LC/MS-ESI)nih.govmdpi.com

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC) that is well-suited for analyzing polar molecules like the target compound.

For This compound (Molecular Formula: C₉H₇N₃OS), the expected exact mass can be calculated. An HRMS analysis would aim to find a molecular ion peak ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm).

A characteristic fragmentation pattern of 1,2,3-thiadiazoles in mass spectrometry is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. mdpi.com This fragmentation provides a key diagnostic clue for the presence of the 1,2,3-thiadiazole ring.

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| Benzo[1,2-d:4,5-d′]bis( sci-hub.sersc.orgijcce.ac.irthiadiazole)-4-carbonitrile | [M]⁺ | 219.9772 | 219.9767 |

Chromatographic Separation and Purity Assessmentrsc.orgcsic.es

Chromatographic techniques are fundamental for the purification of the synthesized compound and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system and can be used to identify it.

Column Chromatography: For the purification of the final product on a larger scale, column chromatography is the standard method. rsc.org The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or mixture of solvents (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing the pure compound to be collected in fractions. The choice of eluent system (e.g., hexane/ethyl acetate) is typically optimized using TLC beforehand.

Elemental Analysis for Compound Verificationnih.govmdpi.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For This compound (C₉H₇N₃OS):

Molecular Weight: 205.24 g/mol

Theoretical Composition: C, 52.67%; H, 3.44%; N, 20.47%; O, 7.80%; S, 15.62%

The table below shows representative elemental analysis data for a related heterocyclic compound.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 49.31 | 49.39 |

| H | 0.46 | 0.51 |

| N | 25.55 | 25.61 |

Q & A

Q. How are crystallographic data used to validate the tautomeric forms of this compound?

- Methodology : Perform single-crystal X-ray diffraction to resolve tautomeric equilibria (e.g., thiadiazole vs. thiol forms). Compare experimental bond lengths (e.g., C-S vs. S-H) with DFT-optimized structures. Use Hirshfeld surface analysis to assess intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.